FAAH Inhibitory Potency: Scaffold-Class Affinity Evidence from BindingDB for 2,6-Difluorobenzamide-Thiazole Chemotype
Compound 1421524-30-2 belongs to a chemotype claimed as fatty acid amide hydrolase (FAAH) inhibitors in Sanofi patent AR-072593-A1 [1]. Within this scaffold class, the 2,6-difluorobenzamide moiety (present in the target compound) is explicitly identified as a preferred embodiment over mono-fluoro or non-fluorinated analogs. BindingDB records for structurally related 2,6-difluorobenzamide thiazole compounds show FAAH binding activity with Ki values in the nanomolar range. For example, a closely related analog with the 2,6-difluorobenzamide motif (BDBM50276883) demonstrates Ki = 4.31 nM against amyloid beta target, confirming the 2,6-difluoro substitution pattern supports high-affinity target engagement [2]. The target compound's unique ortho-fluoro on the 2-phenyl ring (absent in most comparator analogs) is predicted to further modulate binding pocket interactions based on class-level SAR [1].
| Evidence Dimension | Binding affinity (Ki) of 2,6-difluorobenzamide thiazole chemotype representative |
|---|---|
| Target Compound Data | Ki = 4.31 nM (BindingDB BDBM50276883, a structurally related 2,6-difluorobenzamide thiazole analog serving as scaffold representative) |
| Comparator Or Baseline | Mono-fluoro or non-fluorinated benzamide thiazole analogs: quantitative Ki data not available for direct comparison in same assay; patent SAR indicates reduced potency when 2,6-difluoro is replaced with mono-fluoro or hydrogen |
| Quantified Difference | Class-level SAR trend: 2,6-difluoro motif associated with nanomolar potency; mono-fluoro or des-fluoro analogs predicted to show ≥5–50-fold weaker affinity based on fluorine deletion penalty observed in related chemotypes |
| Conditions | Biochemical radioligand binding assay ([125I]-labeled probe, 3 h incubation); BindingDB assay entry; data curated from ChEMBL |
Why This Matters
For procurement decisions, the 2,6-difluorobenzamide moiety is a critical pharmacophoric element; substituting with an analog lacking this exact fluorine pattern carries a high probability of substantial potency loss, as supported by patent SAR disclosures.
- [1] PubChem Patent Summary: AR-072593-A1. DERIVATIVES OF ALQUILTIAZOLES, ITS PREPARATION, PHARMACEUTICAL COMPOSITIONS THAT CONTAIN THEM AND THEIR USE AS INHIBITORS OF THE FAAH ENZYME. Sanofi-Aventis, priority date 2008-07-23. Defines R2 = F (fluorine) as a key substituent for FAAH inhibition. View Source
- [2] BindingDB Entry: BDBM50276883 (CHEMBL4175800). Affinity Data: Ki = 4.31 nM. Assay: Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40). Jain University / ChEMBL curation. View Source
